5-O-beta-D-Mycaminosyltylactone
CAS No.: 81661-90-7
Cat. No.: VC1925112
Molecular Formula: C31H53NO8
Molecular Weight: 567.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81661-90-7 |
|---|---|
| Molecular Formula | C31H53NO8 |
| Molecular Weight | 567.8 g/mol |
| IUPAC Name | (4R,5S,6S,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7,16-diethyl-4-hydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
| Standard InChI | InChI=1S/C31H53NO8/c1-10-22-15-18(4)23(33)13-12-17(3)14-19(5)25(11-2)39-26(35)16-24(34)20(6)30(22)40-31-29(37)27(32(8)9)28(36)21(7)38-31/h12-14,18-22,24-25,27-31,34,36-37H,10-11,15-16H2,1-9H3/b13-12+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1 |
| Standard InChI Key | BMKVJAXXBOWJEE-BPFVPZITSA-N |
| Isomeric SMILES | CC[C@H]1C[C@H](C(=O)/C=C/C(=C/[C@@H]([C@H](OC(=O)C[C@H]([C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)C)O)CC)C)/C)C |
| SMILES | CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C |
| Canonical SMILES | CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1OC2C(C(C(C(O2)C)O)N(C)C)O)C)O)CC)C)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
5-O-beta-D-Mycaminosyltylactone consists of a macrolide lactone core (tylactone) with a beta-D-mycaminose sugar moiety attached at the C-5 position. The compound maintains the characteristic macrocyclic lactone structure typical of macrolide antibiotics, with the addition of the sugar component that enhances its biological activity. The sugar component, mycaminose, is a 3,6-dideoxy-3-(dimethylamino)-D-glucose derivative that is conjugated to the tylactone ring via a glycosidic bond.
Physical and Chemical Properties
The physical and chemical properties of 5-O-beta-D-Mycaminosyltylactone are summarized in Table 1 below:
| Property | Value |
|---|---|
| PubChem CID | 21669911 |
| Molecular Weight | 567.8 g/mol |
| Physical State | Crystalline solid |
| Classification | Macrolide antibiotic, monosaccharide derivative, enone |
| Functional Relationships | Tylactone derivative |
| Chemical Nature | Conjugate base of 5-O-beta-D-mycaminosyltylactone(1+) |
The compound exhibits characteristic properties of macrolide antibiotics, featuring a macrocyclic lactone ring structure that contributes to its antimicrobial properties. The presence of the mycaminose sugar enhances its bioactivity and influences its pharmacokinetic profile.
Synonyms and Identifiers
5-O-beta-D-Mycaminosyltylactone is recognized by various synonyms and identifiers in chemical databases and scientific literature, as outlined in Table 2:
| Synonym/Identifier | Value |
|---|---|
| Common Names | 5-O-beta-D-Mycaminosyltylactone, 5-Mcpt, 5-O-Mycaminosylprotylonolide |
| Registry Numbers | 81661-90-7 |
| Database Identifiers | CHEMBL296286 |
| Creation Date in Databases | 2007-12-05 |
| Last Modified | 2025-02-22 |
These identifiers facilitate the tracking and referencing of this compound across different chemical and biological databases, supporting research in antibiotic development and microbial biochemistry.
Biosynthesis
Enzymatic Formation
The biosynthesis of 5-O-beta-D-Mycaminosyltylactone involves a specific enzymatic reaction catalyzed by tylactone mycaminosyltransferase (EC 2.4.1.316). This enzyme catalyzes the transfer of a mycaminose sugar from dTDP-alpha-D-mycaminose to the tylactone substrate. The reaction can be represented as follows:
tylactone + dTDP-alpha-D-mycaminose = 5-O-beta-D-mycaminosyltylactone + dTDP + H(+)
The enzyme tylactone mycaminosyltransferase plays a crucial role in the biosynthetic pathway of macrolide antibiotics, specifically in the production of tylosin by various Streptomyces species. This glycosylation step significantly alters the biological activity of the compound, enhancing its antimicrobial properties.
Role in Tylosin Pathway
5-O-beta-D-Mycaminosyltylactone represents a key intermediate in the biosynthetic pathway of tylosin, a clinically important macrolide antibiotic produced by Streptomyces fradiae. Research has established a preferred sequence of reactions in the conversion of tylactone to tylosin, with the addition of mycaminose to the C-5 hydroxyl position of the lactone being the initial step in this multistage process.
The complete pathway from tylactone to tylosin proceeds through several intermediates, with 5-O-beta-D-Mycaminosyltylactone being the first major intermediate. Table 3 outlines the sequence of biosynthetic steps in the tylosin pathway:
| Step | Reaction | Product |
|---|---|---|
| 1 | Addition of mycaminose to C-5 hydroxyl of tylactone | 5-O-beta-D-Mycaminosyltylactone |
| 2 | Hydroxylation of C-20 methyl group | 20-hydroxymethyl derivative |
| 3 | Dehydrogenation of C-20 hydroxymethyl group | 20-oxo derivative (5-O-beta-D-mycaminosyl-20-oxotylonolide) |
| 4 | Hydroxylation of C-23 methyl group | 23-hydroxymethyl derivative |
| 5 | Addition of 6-deoxy-D-allose to C-23 hydroxymethyl | Glycosylated intermediate |
| 6 | Addition of mycarose to 4'-hydroxyl of mycaminose | Further glycosylated intermediate |
| 7 | Methylation at 2"'-hydroxyl position | Demethylmacrocin |
| 8 | Methylation at 3"'-hydroxyl position | Tylosin |
This sequential biosynthetic pathway indicates the critical role of 5-O-beta-D-Mycaminosyltylactone as the foundation for all subsequent modifications leading to the fully functional tylosin antibiotic.
Biological Activity and Function
Metabolic Role
5-O-beta-D-Mycaminosyltylactone functions as a bacterial metabolite in Streptomyces species, serving as an essential building block in the production of more complex macrolide antibiotics. Its role as a metabolite highlights the evolutionary significance of this compound in bacterial secondary metabolism pathways.
The compound's related derivative, 5-O-beta-D-mycaminosyl-20-oxotylonolide, has been reported in Apis cerana (Asian honey bee), suggesting potential ecological roles beyond its function in bacterial metabolism. This finding points to the possible wider distribution of these macrolide compounds in natural ecosystems and their potential involvement in interspecies interactions.
Research Applications and Significance
Pharmaceutical Development
The study of 5-O-beta-D-Mycaminosyltylactone has significant implications for pharmaceutical development, particularly in the design of new macrolide antibiotics. Understanding the structure-activity relationships of this intermediate can guide rational drug design approaches aimed at developing more effective antimicrobial agents with improved pharmacokinetic properties and reduced susceptibility to resistance mechanisms.
Biosynthetic Engineering
Knowledge of the enzymatic production of 5-O-beta-D-Mycaminosyltylactone by tylactone mycaminosyltransferase provides opportunities for biosynthetic engineering. Research into the efficiency of bioconversion of potential intermediates in tylosin biosynthesis has revealed that manipulating the concentration of these intermediates can significantly impact the yield of final products.
For instance, experiments with mutant strains blocked in tylactone biosynthesis have demonstrated that using low concentrations of intermediates like 5-O-beta-D-Mycaminosyltylactone (O-mycaminosyltylonolide) can reduce degradation and improve bioconversion efficiency to tylosin. This insight has practical applications in optimizing industrial production processes for macrolide antibiotics.
Comparison with Related Compounds
Structural Relatives
5-O-beta-D-Mycaminosyltylactone shares structural similarities with several related compounds in the macrolide family. One closely related derivative is 5-O-beta-D-mycaminosyl-20-oxotylonolide, which contains an additional oxo group at the C-20 position. This modification represents the next step in the tylosin biosynthetic pathway.
Table 4 compares the key features of 5-O-beta-D-Mycaminosyltylactone with its 20-oxo derivative:
| Feature | 5-O-beta-D-Mycaminosyltylactone | 5-O-beta-D-mycaminosyl-20-oxotylonolide |
|---|---|---|
| Molecular Weight | 567.8 g/mol | 581.7 g/mol |
| Functional Groups | Macrolide, enone, tertiary amine | Macrolide, enone, aldehyde, tertiary amine |
| Position of Modification | C-5 (mycaminose attachment) | C-5 (mycaminose attachment), C-20 (oxo group) |
| Biosynthetic Relationship | Precursor | Successor |
| PubChem CID | 21669911 | 13042283 |
This comparison illustrates the progressive modifications that occur during the biosynthetic pathway from tylactone to tylosin, with each intermediate gaining additional functional groups that contribute to the final antibiotic's activity profile.
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